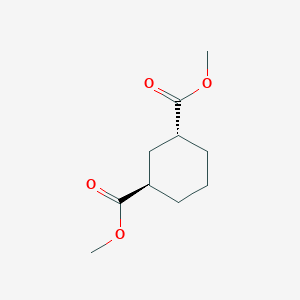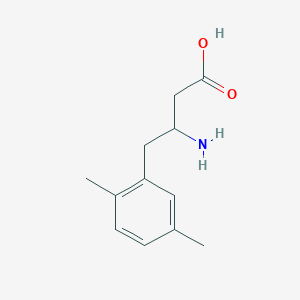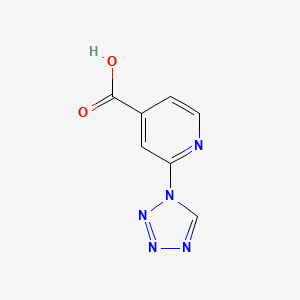
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C10H16O4. It is a diester derivative of 1,3-cyclohexanedicarboxylic acid, where both carboxylic acid groups are esterified with methanol. The compound exists in a trans-configuration, meaning the ester groups are positioned on opposite sides of the cyclohexane ring. This configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- can be synthesized through the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3-Cyclohexanedicarboxylic acid+2MethanolAcid Catalyst1,3-Cyclohexanedicarboxylic acid, dimethyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to achieve high conversion rates and purity of the final product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the parent 1,3-cyclohexanedicarboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Hydrolysis: 1,3-Cyclohexanedicarboxylic acid.
Reduction: 1,3-Cyclohexanedimethanol.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a precursor in drug synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
Mécanisme D'action
The mechanism of action of 1,3-cyclohexanedicarboxylic acid, dimethyl ester, trans- depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the parent acid and methanol. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1,4-positions.
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: Same molecular formula but with cis-configuration.
Dimethyl terephthalate: Aromatic counterpart with ester groups on a benzene ring.
Uniqueness: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans-configuration, which affects its reactivity and physical properties. This configuration can influence the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its cis- and 1,4-analogues.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
dimethyl (1R,3R)-cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
BZUOYGUOKMUSPA-HTQZYQBOSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC[C@H](C1)C(=O)OC |
SMILES canonique |
COC(=O)C1CCCC(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)

![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)

